2,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
2,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide is a chemical compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of dichloro and trifluoromethyl groups attached to a benzamide core, making it a valuable entity in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2,4-dichlorobenzoyl chloride. This reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted under an inert atmosphere to prevent any side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction temperature is maintained between 20°C to 60°C, and the reaction mixture is stirred continuously to achieve complete conversion .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound .
Scientific Research Applications
2,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(2-chloro-4-trifluoromethyl-phenyl)-benzamide
- 3-chloro-N-(2,4-dichloro-phenyl)-benzamide
- 2,4-dichloro-N-(3-chloro-phenyl)-benzamide
Uniqueness
What sets 2,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide apart is its unique combination of dichloro and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of biological activities .
Properties
Molecular Formula |
C14H7Cl3F3NO |
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Molecular Weight |
368.6 g/mol |
IUPAC Name |
2,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H7Cl3F3NO/c15-7-1-3-9(12(17)5-7)13(22)21-8-2-4-11(16)10(6-8)14(18,19)20/h1-6H,(H,21,22) |
InChI Key |
PJFPISFMXOMLJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
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